molecular formula C25H23N7O3 B2637751 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 942013-12-9

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one

Katalognummer: B2637751
CAS-Nummer: 942013-12-9
Molekulargewicht: 469.505
InChI-Schlüssel: SWPYUAGBHLRXLX-CLFYSBASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a sophisticated chemical tool designed for investigative biology and drug discovery research. Its structure, featuring a triazolopyrimidine core linked by a piperazine to a (Z)-propenone group, suggests potential as a high-affinity ligand for [ Specify Protein Family/Enzyme, e.g., Protein Kinases ]. Preliminary research indicates its primary value lies in its function as a [ Specify MoA, e.g., potent and selective ATP-competitive inhibitor ], modulating key signaling pathways involved in [ Mention relevant biological processes, e.g., cell proliferation or inflammatory response ]. This molecule is provided for research applications exclusively, including but not limited to target validation studies, high-throughput screening assays, and structure-activity relationship (SAR) investigations . Researchers will find it particularly valuable for probing the intricacies of [ mention specific pathway or disease model ] and developing novel therapeutic strategies. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c33-22(9-7-18-6-8-20-21(14-18)35-17-34-20)30-10-12-31(13-11-30)24-23-25(27-16-26-24)32(29-28-23)15-19-4-2-1-3-5-19/h1-9,14,16H,10-13,15,17H2/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPYUAGBHLRXLX-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C=CC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)/C=C\C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that exhibits a range of biological activities. This article synthesizes existing research findings on its biological effects, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable structural motifs:

  • Benzo[d][1,3]dioxole : A bicyclic structure known for its presence in various bioactive compounds.
  • Triazolo[4,5-d]pyrimidine : A heterocyclic ring that contributes to the compound's biological activity.
  • Piperazine moiety : Often associated with various pharmacological effects.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC23H24N6O3
Molecular Weight420.48 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant antimicrobial properties. The presence of bulky hydrophobic groups in similar compounds has been linked to enhanced antimicrobial activity against various bacterial strains such as Escherichia coli and Bacillus subtilis . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential effectiveness.

Anticancer Properties

Studies have highlighted the role of triazole derivatives in cancer therapy. For instance, triazolo[4,5-d]pyrimidines have shown promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest . The incorporation of such motifs in our compound may confer similar anticancer properties.

Neuropharmacological Effects

The piperazine component is often associated with neuropharmacological activity. Compounds containing piperazine have been studied for their effects on neurotransmitter systems and potential applications in treating neurological disorders . The specific effects of this compound on the central nervous system remain to be fully elucidated.

Inhibition Studies

Preliminary studies suggest that the compound may inhibit certain enzyme activities relevant to disease pathology. For example, related compounds have shown inhibitory effects on enzymes involved in inflammation and cancer progression . Further investigations are needed to confirm these effects for the specific compound .

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of triazole derivatives found that certain modifications led to increased cytotoxicity against cancer cell lines. The incorporation of a benzo[d][1,3]dioxole moiety was noted to enhance this effect due to its ability to interact with cellular targets .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various benzo[d][1,3]dioxole derivatives, compounds exhibiting similar structural features demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The variations in substituents were found to influence the degree of activity .

Wissenschaftliche Forschungsanwendungen

Molecular Formula and Weight

  • Molecular Formula : C28H29N3O2
  • Molecular Weight : 439.5 g/mol

Structural Features

The compound features a benzo[d][1,3]dioxole moiety, a triazolo[4,5-d]pyrimidine component, and a piperazine ring. These structural elements contribute to its pharmacological properties and interactions within biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzotriazole and benzothiazole have shown promising antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . The presence of the triazole ring in our compound may enhance its potential as an antimicrobial agent.

Anticancer Potential

The incorporation of heterocyclic frameworks such as triazoles and pyrimidines is known to impart anticancer properties. Studies have demonstrated that similar compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . The unique structure of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one may offer novel mechanisms for anticancer activity.

Neurological Applications

Compounds containing piperazine have been explored for their neuropharmacological effects. They have been implicated in the modulation of neurotransmitter systems, which could be beneficial in treating conditions such as anxiety and depression . The specific arrangement of substituents in this compound may enhance its interaction with neurotransmitter receptors.

Synthetic Routes

The synthesis of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one can be achieved through various methodologies. Notably:

  • Condensation Reactions : Utilizing appropriate precursors to form the enone structure.
  • Cyclization Techniques : Employing cyclization strategies to integrate the triazole and piperazine rings into the final product.
  • Functional Group Modifications : Tailoring functional groups to enhance solubility and bioavailability.

Case Study 1: Antimicrobial Evaluation

A study evaluated derivatives similar to our compound against a panel of bacterial strains. The results indicated that compounds with a benzo[d][1,3]dioxole moiety showed significant inhibition zones against both Gram-positive and Gram-negative bacteria . This suggests potential for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one in developing new antimicrobial therapies.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines demonstrated that similar compounds induced apoptosis in cancer cells through the activation of caspase pathways. The unique structural features of (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one could provide insights into new anticancer drug development .

Analyse Chemischer Reaktionen

Molecular Composition

The molecular formula for this compound is C22H24N6O3, which indicates the presence of:

  • Carbon (C) : 22 atoms

  • Hydrogen (H) : 24 atoms

  • Nitrogen (N) : 6 atoms

  • Oxygen (O) : 3 atoms

This composition suggests a highly functionalized molecule with multiple reactive sites.

Chemical Reactions Involving the Compound

The compound can participate in several chemical reactions typical for its functional groups. Below are some key reaction types:

2.1. Electrophilic Aromatic Substitution

The presence of the benzo[d] dioxole moiety makes the compound susceptible to electrophilic aromatic substitution reactions. This can lead to:

  • Halogenation : Introduction of halogens at the aromatic ring positions.

2.2. Nucleophilic Substitution

The piperazine and triazole components can undergo nucleophilic substitutions, particularly involving:

  • Alkylation : Reaction with alkyl halides to form substituted derivatives.

2.3. Condensation Reactions

The carbonyl group in the prop-2-en-1-one structure allows for condensation reactions with amines or alcohols, leading to:

  • Imine Formation : Reaction with primary amines to form imines.

2.4. Reduction Reactions

The compound can also be reduced under appropriate conditions, potentially affecting its biological activity:

  • Reduction of Carbonyl Groups : Conversion of carbonyl groups to alcohols.

3.1. Formation of Triazolo[4,5-d]pyrimidine

This can be achieved through cyclization reactions involving hydrazines and carbonyl precursors.

3.2. Attachment to Piperazine Ring

Subsequent reactions can attach the triazole to the piperazine ring via nucleophilic substitution.

3.3. Final Modifications

Final steps may include functionalization of the dioxole moiety and adjustments to the propene side chain.

4.1. Pharmacological Potential

Studies suggest potential applications in:

  • Antimicrobial Activity : Inhibition of bacterial cell wall synthesis.

4.2. Enzyme Inhibition

Compounds with similar structures have been shown to inhibit various enzymes involved in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Triazolopyrimidine Derivatives
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound 3H-[1,2,3]triazolo[4,5-d]pyrimidine 3-Benzyl, 7-piperazinyl-propenone Kinase inhibition (hypothesized)
3-Benzyl-5-tert-butyl-4H-triazolo[4,5-d]pyrimidin-7-one 4H-[1,2,3]triazolo[4,5-d]pyrimidine 5-tert-Butyl, 7-keto Anticancer (in vitro)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Fused pyrazolo-triazolopyrimidine Variable 2-aryl/alkyl Antiviral, isomerization-dependent activity

Key Observations :

  • Isomerization: Analogues like pyrazolo-triazolopyrimidines exhibit activity shifts upon isomerization (e.g., 6 → 8) , suggesting the (Z)-propenone configuration in the target compound may confer unique binding stability.
  • Piperazine Linkers: The piperazine-propenone chain in the target compound contrasts with the 4-(2-methoxyethyl)piperazine in imidazo[4,5-b]pyridine inhibitors (e.g., compound 10d) , which improves aqueous solubility but may reduce blood-brain barrier penetration.
Benzo[d][1,3]dioxol-Containing Analogues
Compound Name Core Structure Key Substituents Biological Activity Reference
Target Compound Triazolopyrimidine Benzo[d][1,3]dioxol-5-yl Kinase inhibition (hypothesized)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl Anticonvulsant

Key Observations :

  • The benzo[d][1,3]dioxol group in both compounds enhances aromatic π-π stacking but differs in positioning: attached to a pyrazole in vs. a propenone chain in the target compound. This may alter target selectivity (e.g., anticonvulsant vs. kinase inhibition).

Q & A

Basic: What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:
The synthesis should prioritize modular assembly due to the compound’s structural complexity. Key steps include:

  • Benzo[d][1,3]dioxole Fragment : Introduce via condensation or nucleophilic substitution, as demonstrated in analogous compounds using piperonal derivatives .
  • Piperazine Linkage : Utilize nucleophilic substitution (e.g., SNAr) between the piperazine and triazolo-pyrimidine moieties, ensuring proper activation of leaving groups (e.g., chloride) .
  • Triazolo-Pyrimidine Core : Synthesize via cyclization of azide intermediates or copper-catalyzed azide-alkyne cycloaddition (CuAAC), referencing protocols for similar triazole hybrids .
  • Z-Isomer Control : Employ stereoselective Wittig or Horner-Wadsworth-Emmons reactions, with rigorous monitoring via ¹H NMR to confirm configuration .
    Critical Note : Use protecting groups (e.g., tert-butyl carbamate) for reactive amines during intermediate steps to prevent side reactions .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the triazolo-pyrimidine ring and Z-configuration of the propenone moiety. Key signals include vinyl protons (δ 6.5–7.5 ppm, coupling constants J = 10–12 Hz for Z-isomer) and piperazine methylene resonances (δ 2.5–3.5 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) with <5 ppm error .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, if single crystals are obtainable (see for analogous pyrazole-triazole hybrids) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Orthogonal Assays : Cross-validate using biochemical (e.g., enzyme inhibition) and cell-based assays to rule out false positives/negatives .
  • Purity Verification : Analyze via HPLC (≥95% purity) and HRMS to exclude interference from impurities .
  • Structure-Activity Relationship (SAR) : Compare activity trends with structurally related compounds (e.g., triazolo-pyrimidine analogs in and pyrazole derivatives in ) .
  • Statistical Rigor : Apply ANOVA or Student’s t-test to assess significance of discrepancies, ensuring n ≥ 3 replicates .

Advanced: What computational methods are suitable for predicting the conformational stability of the Z-isomer?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate energy differences between Z- and E-isomers using Gaussian or ORCA software, optimizing geometries at the B3LYP/6-31G(d) level .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to assess isomerization barriers over 50–100 ns trajectories .
  • Docking Studies : Model interactions with biological targets (e.g., kinases) to correlate conformation with binding affinity .

Basic: What are common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

  • Unreacted Intermediates : Detect via TLC or HPLC (e.g., residual piperazine or triazolo-pyrimidine precursors) .
  • Isomeric Byproducts : Differentiate Z/E isomers using NOESY NMR (nuclear Overhauser effect between vinyl and aromatic protons) .
  • Residual Solvents : Quantify via GC-MS, adhering to ICH Q3C guidelines (e.g., DMF < 880 ppm) .
    Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC .

Advanced: How can the piperazine-triazolo-pyrimidine linkage influence pharmacokinetic properties?

Methodological Answer:

  • Solubility : Piperazine’s basicity enhances water solubility at physiological pH; measure logD (octanol-water) at pH 7.4 .
  • Metabolic Stability : Assess cytochrome P450 interactions using liver microsomes; triazolo-pyrimidine may reduce clearance due to steric hindrance .
  • Permeability : Perform Caco-2 monolayer assays to predict intestinal absorption, correlating with substituent lipophilicity .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the propenone moiety .
  • Light Sensitivity : Protect from UV exposure (amber vials) due to the benzodioxole group’s photosensitivity .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the triazolo-pyrimidine ring .

Advanced: How does the electronic nature of substituents on the benzyl group affect the triazolo-pyrimidine ring’s reactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity of the triazolo-pyrimidine core, accelerating nucleophilic attacks (e.g., by piperazine). Quantify via Hammett σ constants ( ) .
  • Electron-Donating Groups (EDGs) : Stabilize intermediates during cyclization, improving yields. Compare kinetics using substituents like –OCH₃ (EDG) vs. –NO₂ (EWG) .
  • Steric Effects : Bulky substituents (e.g., tert-butyl) may hinder regioselectivity; monitor via ¹H NMR .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.